molecular formula C5H2Cl2N2O B1289590 6-Chloropyrimidine-4-carbonyl chloride CAS No. 263270-52-6

6-Chloropyrimidine-4-carbonyl chloride

Cat. No.: B1289590
CAS No.: 263270-52-6
M. Wt: 176.99 g/mol
InChI Key: FAJZIXITZFFSPC-UHFFFAOYSA-N
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Description

Its synthesis involves chlorination of 6-hydroxypyrimidine-4-carboxylic acid using oxalyl chloride ((COCl)₂) and catalytic DMF, yielding a crude product with high purity (97.7% yield, as per NMR analysis) . The compound is characterized by distinct ¹H NMR signals at δ 9.20 (s, 1H) and δ 8.10 (s, 1H), confirming its structure .

It serves as a critical intermediate in pharmaceutical synthesis, particularly in coupling reactions with amines to form amide derivatives. For example, it reacts with (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol under basic conditions (e.g., Et₃N or TEA) to yield bioactive compounds in moderate to good yields (38–49%) .

Properties

IUPAC Name

6-chloropyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJZIXITZFFSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593614
Record name 6-Chloropyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263270-52-6
Record name 6-Chloropyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-4-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 6-chloropyrimidine-4-carboxylate with thionyl chloride, which results in the formation of this compound . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols.

    Acylation: The compound can act as an acylating agent, reacting with alcohols to form esters.

    Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex heterocyclic structures.

Major Products Formed: The major products formed from these reactions include amides, esters, and substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-Chloropyrimidine-4-carbonyl chloride serves as a crucial intermediate in the synthesis of various pyrimidine derivatives that exhibit anticancer properties. For instance, studies have shown that derivatives synthesized from this compound demonstrate significant activity against several cancer cell lines, including leukemia and melanoma.

In a study published in the Chemistry and Pharmaceutical Bulletin, a series of 6-chloro-pyrimidine derivatives were synthesized and evaluated for their growth inhibition against different cancer cell lines. Notably, one derivative exhibited a growth inhibition (GI) value of 93% against the CCRF-CEM leukemia cell line, indicating its potential as an anticancer agent .

Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of compounds derived from this compound has highlighted the importance of substituents on the pyrimidine ring. For example, variations in substituents significantly influenced the potency against specific cancer types, with some compounds achieving IC50 values in the nanomolar range .

Agrochemical Applications

Pesticide Development
The compound has been utilized in the synthesis of novel pesticides. Its chlorinated structure enhances biological activity, making it suitable for developing effective agrochemicals. Patents have documented various formulations where this compound acts as a key building block for creating reactive dyestuffs and pesticides that target specific pests while minimizing environmental impact .

Material Science

Polymer Synthesis
In material science, this compound is employed in synthesizing polymeric materials with specific functionalities. Its reactivity allows for the incorporation into polymer chains, leading to materials with enhanced properties such as increased thermal stability and improved mechanical strength.

A recent study highlighted the use of this compound in creating non-covalently imprinted polymers (NIPs) for selective separation processes. The NIPs demonstrated high selectivity for target analytes, showcasing the versatility of this compound in advanced material applications .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineGI (%)
3bCCRF-CEM93
3bK-56284
4fHCT-11634
4dLOX-IMVI38

Data sourced from studies evaluating the anticancer activity of derivatives synthesized from this compound .

Table 2: Agrochemical Formulations

ApplicationCompound UsedEffectiveness
PesticideReactive dyestuffs based on pyrimidine derivativesHigh
HerbicideChlorinated pyrimidine derivativesModerate

This table summarizes findings from patents related to agrochemical applications of compounds derived from this compound .

Mechanism of Action

The mechanism of action of 6-Chloropyrimidine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives significantly influences their reactivity and applications. Below is a detailed comparison of 6-chloropyrimidine-4-carbonyl chloride with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) CAS Number Key Properties/Applications Reactivity Profile Reference
This compound Cl (C6), COCl (C4) - High reactivity in nucleophilic acyl substitutions; used in amide bond formation Reacts with amines, alcohols
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (C2), CH₃ (C6), COOH (C4) 89581-58-8 Carboxylic acid derivative; potential intermediate in drug synthesis Less reactive than acyl chloride
4-Amino-6-chloropyrimidine Cl (C6), NH₂ (C4) 5305-59-9 Amino group enhances hydrogen bonding; used in nucleoside analogs Participates in cross-coupling reactions
6-Chloro-4-hydroxypyrimidine Cl (C6), OH (C4) 4765-77-9 Hydroxyl group enables solubility; incompatible with strong acids/bases Limited acylating capability
Methyl 2-amino-6-chloropyrimidine-4-carboxylate Cl (C6), NH₂ (C2), COOMe (C4) 6299-83-8 Methyl ester stabilizes carboxylate; used in agrochemicals Ester hydrolysis under basic conditions
6-Chloropyrimidine-4-carbonitrile Cl (C6), CN (C4) 1015846-32-8 Nitrile group enables cyanation reactions; intermediate in heterocyclic chemistry Reacts with Grignard reagents

Key Differences:

Reactivity: The carbonyl chloride group in this compound makes it highly reactive toward nucleophiles (e.g., amines, alcohols), enabling efficient amide or ester bond formation . In contrast, carboxylic acid (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) or hydroxyl derivatives (e.g., 6-chloro-4-hydroxypyrimidine) require activation (e.g., via DCC) for similar reactions . Nitrile (6-chloropyrimidine-4-carbonitrile) and ester (methyl 2-amino-6-chloropyrimidine-4-carboxylate) derivatives exhibit distinct reactivity profiles, favoring cyanation or hydrolysis, respectively .

Applications: Pharmaceutical intermediates: this compound is pivotal in synthesizing kinase inhibitors and antitumor agents due to its ability to form stable amide bonds . Agrochemicals: Methyl ester derivatives (e.g., Methyl 2-amino-6-chloropyrimidine-4-carboxylate) are utilized in herbicide synthesis . Nucleoside analogs: Amino-substituted derivatives (e.g., 4-amino-6-chloropyrimidine) serve as precursors for antiviral or anticancer nucleosides .

Stability and Safety :

  • This compound’s acyl chloride group necessitates careful handling due to moisture sensitivity and corrosivity. Incompatible derivatives like 6-chloro-4-hydroxypyrimidine require storage away from strong acids/bases to avoid decomposition .

Biological Activity

6-Chloropyrimidine-4-carbonyl chloride is a chlorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting different diseases. This article explores the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula C5H2Cl2N2OC_5H_2Cl_2N_2O and is characterized by:

  • Molecular Weight : 179.99 g/mol
  • Melting Point : Information on melting point is not uniformly reported but typically falls within a range for similar compounds.
  • Solubility : Generally soluble in organic solvents such as dichloromethane and ether.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmacologically active compounds. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit varying degrees of antibacterial and antifungal activities. For example, a study identified related pyrimidine compounds with significant activity against Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 6.5 μg/mL .

Anticancer Properties

A notable aspect of this compound is its potential in cancer therapy. Compounds derived from this chlorinated pyrimidine have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, certain derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) phosphorylation and induce apoptosis in cancer cells expressing mutant EGFR variants .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. A study detailed various modifications on the pyrimidine core, revealing that specific substitutions significantly enhance activity against targets such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .

Table 1: Structure-Activity Relationship Analysis

CompoundSubstituentIC50 (nM)Biological Activity
Compound 1Cyclopropylmethylamide72NAPE-PLD Inhibition
Compound 2Phenylpiperidine150Moderate Anticancer Activity
Compound 3Hydroxypyrrolidine85Enhanced Antibacterial Activity

Case Studies

Several case studies highlight the efficacy of derivatives formed from this compound:

  • Inhibition of EGFR Mutants : A derivative demonstrated IC50 values of 5.51 nM against EGFR-L858R/T790M/C797S mutants, indicating strong potential for targeted cancer therapy .
  • Antiproliferative Effects : In vitro studies on non-small cell lung cancer (NSCLC) cell lines showed that compounds derived from this chlorinated pyrimidine could significantly inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .
  • SIRT1 Activation : Some studies have explored how derivatives can activate SIRT1, a protein involved in cellular stress responses and longevity, suggesting additional therapeutic avenues for age-related diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-chloropyrimidine-4-carbonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of pyrimidine derivatives. Critical parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios of chlorinating agents (e.g., POCl₃ or SOCl₂), and inert atmosphere maintenance to avoid hydrolysis. Post-reaction quenching with ice-water and purification via vacuum distillation or recrystallization are essential. Monitor intermediates using TLC or HPLC to confirm reaction progress .
  • Experimental Design Tip : Use a Schlenk line for moisture-sensitive steps and characterize intermediates (e.g., 6-chloro-4-hydroxypyrimidine) via melting point and NMR to validate synthetic pathways .

Q. How can researchers ensure structural fidelity during characterization of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for pyrimidine) and carbonyl signals (δ 160–170 ppm).
  • FT-IR : Confirm C=O stretch (~1750 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 176.98 (M⁺). Cross-reference with NIST Chemistry WebBook for standardized spectral data .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use fume hoods for all manipulations.
  • Waste Management : Segregate chlorinated waste in labeled containers and collaborate with certified disposal agencies to prevent environmental contamination.
  • Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Document safety incidents per H303+H313+H333 hazard codes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity of this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Reagent Purity : Use >99% chlorinating agents to minimize side reactions (e.g., di-chlorinated byproducts).
  • Analytical Variability : Standardize HPLC conditions (C18 column, acetonitrile/water mobile phase) and validate purity against certified reference materials .
  • Data Triangulation : Compare results across multiple techniques (e.g., NMR, elemental analysis) to confirm consistency. For example, a study reporting 95% purity via HPLC but only 85% via titrimetry may indicate undetected impurities .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The carbonyl chloride group is highly electrophilic. Kinetic studies (e.g., UV-Vis monitoring at 250 nm) reveal second-order dependence on nucleophile concentration (e.g., amines). Computational modeling (DFT) can map transition states to explain regioselectivity, such as preferential substitution at the 4-position due to resonance stabilization .
  • Advanced Tip : Use isotopically labeled reagents (e.g., D₂O quenching) to track reaction pathways and identify intermediates via LC-MS .

Q. How can researchers design experiments to minimize hydrolysis of this compound in aqueous media?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) with molecular sieves (3Å) to scavenge trace water.
  • pH Control : Maintain acidic conditions (pH < 3) to protonate water, reducing nucleophilic attack.
  • Kinetic Profiling : Conduct time-resolved FT-IR to monitor hydrolysis rates and optimize reaction windows. For example, hydrolysis half-life in pH 5 buffer is ~2 hours, necessitating rapid workup .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectral data for this compound in literature?

  • Methodological Answer :

  • Reference Standards : Acquire high-purity samples from accredited suppliers (e.g., Kanto Reagents) for baseline comparisons.
  • Spectral Deconvolution : Use software tools (e.g., MestReNova) to resolve overlapping peaks in NMR or IR spectra. For example, a reported doublet at δ 8.7 ppm may split into two signals under higher magnetic fields (600 MHz vs. 400 MHz) .
  • Collaborative Validation : Share raw data via open-access platforms (e.g., Zenodo) for peer verification .

Q. What strategies mitigate side reactions during derivatization of this compound into amides or esters?

  • Methodological Answer :

  • Temperature Modulation : Lower temperatures (−20°C) reduce polychlorination.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and minimize competing hydrolysis.
  • Byproduct Tracking : Employ GC-MS to detect volatile chlorinated byproducts (e.g., HCl gas) and optimize scavengers (e.g., triethylamine) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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